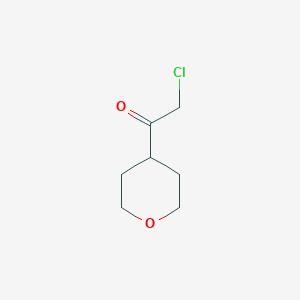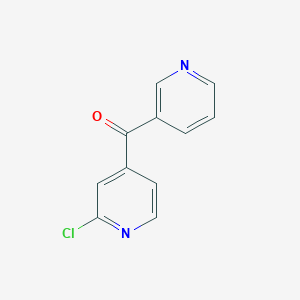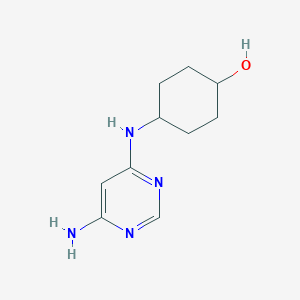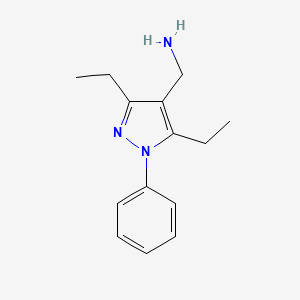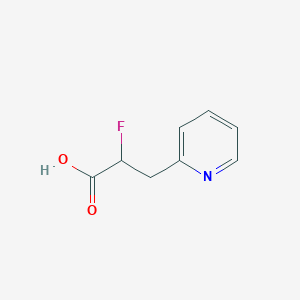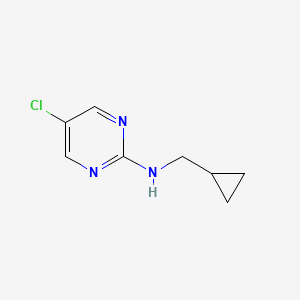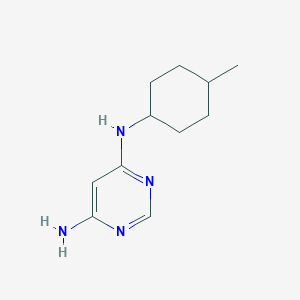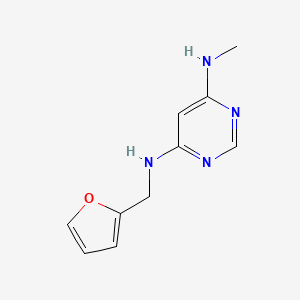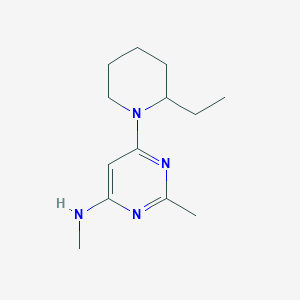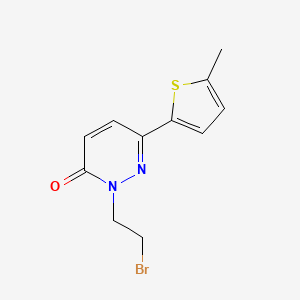
2-(2-Bromoethyl)-6-(5-methylthiophen-2-yl)-2,3-dihydropyridazin-3-one
Übersicht
Beschreibung
2-(2-Bromoethyl)-6-(5-methylthiophen-2-yl)-2,3-dihydropyridazin-3-one, or 2-BE-6-MTT-2,3-DHP, is a synthetic compound that has been the subject of considerable research in recent years. It is a member of the pyridazinone family of compounds, which are known for their ability to act as potent inhibitors of enzymes involved in signal transduction pathways. 2-BE-6-MTT-2,3-DHP has been studied for its potential applications in medicine and biotechnology, as well as its potential role as an industrial catalyst.
Wissenschaftliche Forschungsanwendungen
Molecular Modeling and Antioxidant Evaluation
A study by Althagafi (2022) in the Journal of Molecular Structure detailed the synthesis of novel derivatives incorporating thiazole or pyridine moieties, closely related to the target compound. These derivatives were evaluated for their electronic and chemical reactivity through quantum chemical calculations and showed significant antioxidant activities, with some derivatives displaying higher activity than vitamin C in DPPH assay. The antioxidant potential was further supported by molecular docking analysis, demonstrating interactions with cytochrome c peroxidase Althagafi, 2022.
Anticonvulsant and Muscle Relaxant Activities
Sharma et al. (2013) in Medicinal Chemistry Research synthesized and characterized derivatives with structural similarities to the query compound. These derivatives were evaluated for anticonvulsant and muscle relaxant activities, showing promising results in animal models. The compounds demonstrated significant protection against convulsions and exhibited muscle relaxant activities comparable to diazepam Sharma, A. Verma, U. Sharma, S. Prajapati, 2013.
Carbonic Anhydrase Inhibitory Properties
Balaydın et al. (2012) in the Journal of Enzyme Inhibition and Medicinal Chemistry synthesized derivatives including natural products, exploring their carbonic anhydrase inhibitory properties. Some synthesized compounds showed effective inhibition of the human cytosolic carbonic anhydrase II isozyme, highlighting their potential as drug candidates for various diseases Balaydın, H. Soyut, D. Ekinci, S. Göksu, Ş. Beydemir, A. Menzek, E. Şahin, 2012.
Synthesis and Characterization of Pyrimidine Derivatives
Akbas et al. (2018) focused on the synthesis of pyrimidine derivatives, evaluating their antioxidant properties through various in vitro assays. These compounds demonstrated significant radical scavenging activities, emphasizing their potential as antioxidants Akbas, E. Ergan, E. Şahin, S. Ekin, M. Çakır, Y. Karakuş, 2018.
Eigenschaften
IUPAC Name |
2-(2-bromoethyl)-6-(5-methylthiophen-2-yl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2OS/c1-8-2-4-10(16-8)9-3-5-11(15)14(13-9)7-6-12/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEZIGNDYXAJCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NN(C(=O)C=C2)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-Fluorophenyl)methylidene]azetidine](/img/structure/B1492963.png)
